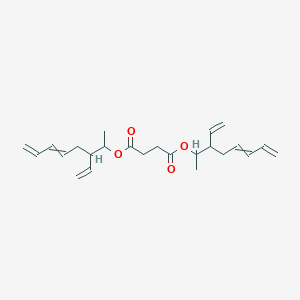
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-ethenylocta-5,7-dien-2-yl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. The vinyl phosphates are smoothly converted into trisubstituted buta-1,3-dienes via the reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Aryllithium Reagents: Used for the conversion of vinyl phosphates to trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized for converting vinyl phosphordiamidates to α,β-unsaturated ketones.
Major Products Formed
The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-ethenylocta-5,7-dien-2-yl groups, which can participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(5E)-3-ethenylocta-5,7-dien-2-yl butanedioate: Shares a similar structure but differs in the position of the double bonds.
Vinyl Phosphates: Used as precursors in the synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
65143-33-1 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
bis(3-ethenylocta-5,7-dien-2-yl) butanedioate |
InChI |
InChI=1S/C24H34O4/c1-7-11-13-15-21(9-3)19(5)27-23(25)17-18-24(26)28-20(6)22(10-4)16-14-12-8-2/h7-14,19-22H,1-4,15-18H2,5-6H3 |
InChI Key |
VFYQBSOMHLCICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC=CC=C)C=C)OC(=O)CCC(=O)OC(C)C(CC=CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















